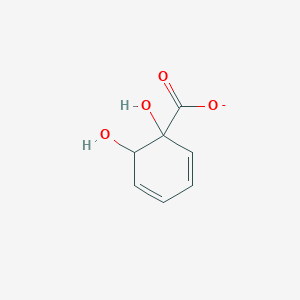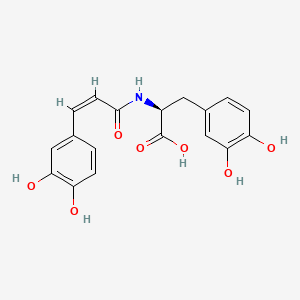
Clovamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clovamide is a natural product found in Trifolium pratense and Theobroma cacao with data available.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Lipid Peroxidation Inhibition : Clovamide has been shown to significantly inhibit lipid peroxidation in liposomal systems, suggesting its potential as a natural antioxidant. It is more effective than cocoa extract in protecting liposomes from oxidative stress (Locatelli et al., 2013).
Superoxide Radical Scavenging : Research has demonstrated clovamide’s ability to scavenge superoxide radicals, highlighting its strong antioxidant capacity. This property is particularly notable in various stages of cocoa bean production, including raw and roasted beans (Ye et al., 2020).
Anti-Inflammatory Properties
- Inhibition of Inflammatory Responses : Clovamide has shown significant anti-inflammatory effects in human monocytes. It inhibits superoxide anion production, cytokine release, and NF-κB activation, while enhancing PPARγ activity, which may contribute to its anti-inflammatory effects (Zeng et al., 2011).
Biological Synthesis and Applications
- Biological Production in Microorganisms : A study exploited the use of BAHD acyltransferase for producing clovamide and its analogues in S. cerevisiae and L. lactis, opening avenues for their use as therapeutics due to the health benefits of these metabolites (Bouchez et al., 2019).
Potential Therapeutic Applications
Parkinson's Disease Agents : Clovamide analogues have shown potential as therapeutic agents for Parkinson's disease. These compounds exhibited neuroprotective effects and reduced oxidative stress in in vitro and in vivo models, highlighting their potential as treatment options (Feng et al., 2019).
Cardioprotective Effects : Clovamide has been evaluated for its protective effects against oxidative stress in a rat cardiomyoblast cell line. It showed promise in inhibiting reactive oxygen species production and apoptosis, indicating its potential in cardiovascular disease management (Zamperone et al., 2014).
Anti-Neuroinflammatory Effects : Novel synthetic clovamide derivatives have been investigated for their anti-inflammatory effects in neuroinflammation models. They have shown efficacy in reducing proinflammatory responses in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases (Lim et al., 2015).
Antiviral and Antiparasitic Activities
Effect Against Pathogens : Clovamide has exhibited significant antiviral effects against H5N1 influenza A virus and antitrypanosomal effects against Trypanosoma evansi, demonstrating its potential as a treatment option for these infections (El-Sharawy et al., 2017).
SARS-CoV-2 Main Protease Inhibition : Clovamide has been proposed as a potential inhibitor of SARS-CoV-2 Main Protease, suggesting its applicability in COVID-19 treatments based on molecular modelling studies (Ye et al., 2021).
Propiedades
Número CAS |
53755-03-6 |
|---|---|
Nombre del producto |
Clovamide |
Fórmula molecular |
C18H17NO7 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3-/t12-/m0/s1 |
Clave InChI |
GPZFXSWMDFBRGS-RYBZSIHZSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Sinónimos |
clovamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
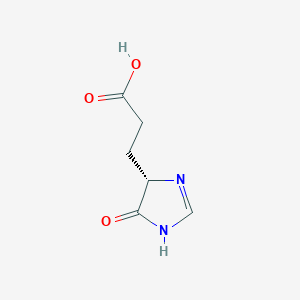
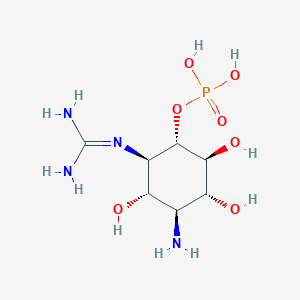
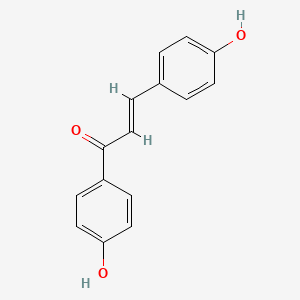
![[(1S,1'R,2'S,6S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1236522.png)
![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)
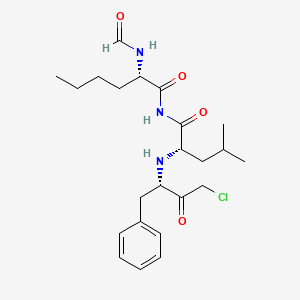
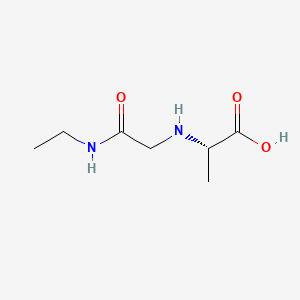
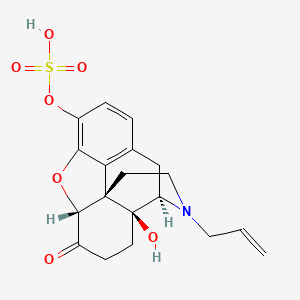
![[(1R,2R,6R,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1236530.png)
![1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)
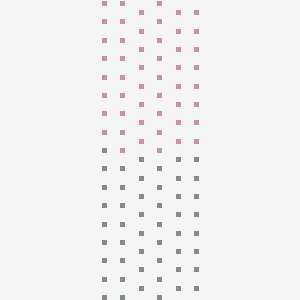
![(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1236536.png)
